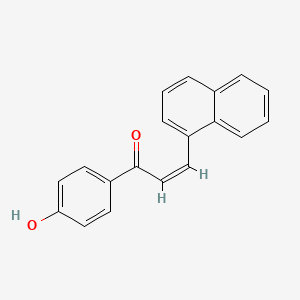

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one

Vue d'ensemble

Description

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities and are used as intermediates in the synthesis of various pharmaceuticals and agrochemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between 4-hydroxybenzaldehyde and 1-acetonaphthone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in an ethanol or methanol solvent under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors may be used to enhance the efficiency of the process. The final product is subjected to rigorous quality control measures to ensure it meets the required specifications.

Analyse Des Réactions Chimiques

Types of Reactions

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into corresponding alcohols or alkanes.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under specific conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and alkanes.

Substitution: Various substituted chalcones and related compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

Chalcones are recognized for their role as precursors in the synthesis of flavonoids, which are known for their therapeutic effects. The specific compound (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one has been studied extensively for its biological activities:

- Anti-inflammatory Activity : Research indicates that chalcones can inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. Studies have shown that this compound can downregulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

- Antioxidant Properties : The presence of the hydroxyl group in this compound enhances its ability to scavenge free radicals, contributing to its antioxidant activity. This property is crucial for protecting cells from oxidative stress and related diseases.

- Antimicrobial Effects : Several studies have reported the antimicrobial activity of chalcones against various pathogens. This compound has demonstrated effectiveness against both bacterial and fungal strains, indicating its potential use in developing new antimicrobial agents .

Anticancer Potential

The anticancer properties of this compound are particularly noteworthy:

- Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. It has shown promise against several cancer types, including breast and colorectal cancers .

- Synergistic Effects : Studies have indicated that when used in combination with other chemotherapeutic agents, this chalcone can enhance the efficacy of treatment while reducing side effects .

Synthesis and Chemical Properties

The synthesis of this compound typically involves Claisen-Schmidt condensation under basic conditions. This process results in the formation of a double bond characteristic of chalcones, which is crucial for their biological activity. The compound's structural features contribute to its reactivity and biological interactions .

Case Study 1: Anticancer Activity

A study published in 2023 explored the effects of this compound on breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in breast cancer treatment .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, this compound was tested against multiple strains of bacteria and fungi. The results indicated a broad spectrum of activity, particularly against resistant strains, highlighting its potential application in developing new antimicrobial therapies .

Mécanisme D'action

The mechanism of action of (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. It may also act as an antioxidant by scavenging free radicals and reducing oxidative stress.

Comparaison Avec Des Composés Similaires

Similar Compounds

(2E)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: A geometric isomer with similar properties but different spatial arrangement.

(2Z)-1-(4-methoxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one: A derivative with a methoxy group instead of a hydroxy group.

(2Z)-1-(4-hydroxyphenyl)-3-(phenyl)prop-2-en-1-one: A compound with a phenyl ring instead of a naphthyl ring.

Uniqueness

(2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a hydroxyphenyl group and a naphthyl group makes it a valuable compound for various applications in research and industry.

Activité Biologique

The compound (2Z)-1-(4-hydroxyphenyl)-3-(naphthalen-1-yl)prop-2-en-1-one , also known as 4'-hydroxychalcone , is a member of the chalcone family, which is characterized by a structure that features two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system. This compound has garnered significant attention in recent years due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.

Antioxidant Activity

Research has shown that this compound exhibits significant antioxidant properties. In vitro studies demonstrated its ability to scavenge free radicals and reduce oxidative stress markers in various cell lines. The compound's structure contributes to its electron-donating capacity, enhancing its effectiveness as an antioxidant agent .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. A study utilizing the broth microdilution method found that it exhibited notable activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 3.91 to 15.62 μg/mL for various strains .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the activation of caspase pathways and modulation of various signaling pathways associated with cell proliferation and survival .

Case Study: Breast Cancer

In a specific case study focusing on breast cancer cells (MCF-7), treatment with this compound led to a significant reduction in cell viability and increased apoptosis compared to control groups. The study highlighted the compound's ability to inhibit key proteins involved in cancer progression .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory effects, which have been attributed to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2. This property suggests potential therapeutic applications in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the aromatic rings can enhance or diminish its biological efficacy. For instance, substituents that increase hydrophobic interactions tend to improve antimicrobial activity, while those that enhance electron density may boost antioxidant properties .

Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(Z)-1-(4-hydroxyphenyl)-3-naphthalen-1-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14O2/c20-17-11-8-16(9-12-17)19(21)13-10-15-6-3-5-14-4-1-2-7-18(14)15/h1-13,20H/b13-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLCWJSUCSSVIY-RAXLEYEMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2/C=C\C(=O)C3=CC=C(C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.